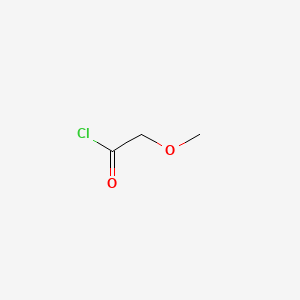
胡椒醛丙二腈
描述
Piperonylidenemalononitrile is a chemical compound with the linear formula C11H6N2O2 . It has a molecular weight of 198.183 .
Molecular Structure Analysis
The molecular structure of Piperonylidenemalononitrile is represented by the linear formula C11H6N2O2 . The exact structural details are not provided in the search results.科学研究应用
肝肿瘤促进机制
胡椒醛丙二腈对肝细胞的影响已得到研究。Okamiya 等人(1998 年)的一项研究探讨了胡椒基丁醚在大鼠中的肝肿瘤促进作用,揭示了与苯巴比妥相似的机制。该研究观察到肝脏重量增加、肝细胞肥大以及细胞增殖发生变化,表明通过 CYP 同工酶诱导和间隙连接细胞间通讯抑制在肝癌发生中发挥了潜在作用 (Okamiya 等人,1998 年)。
有机合成应用
El-Taweel(1990 年)讨论了胡椒醛丙二腈在有机合成中的应用。该研究探讨了芳香胺和其他衍生物的合成,重点介绍了该化合物在生产各种化学显着结构中的作用 (El-Taweel,1990 年)。
杀虫剂增效剂和基因表达
Willoughby 等人(2007 年)研究了胡椒基丁醚在果蝇基因表达变化中的作用。该研究发现胡椒基丁醚诱导了与细胞色素 P450 和谷胱甘肽 S-转移酶相关的基因表达,这些基因是代谢途径中的关键酶。该研究提供了昆虫在转录水平上如何对该化合物产生反应的见解 (Willoughby 等人,2007 年)。
水生毒理学研究
Ankley 等人(1991 年)在水生毒理学研究中使用了胡椒基丁醚,特别是在研究有机磷杀虫剂对水生生物的毒性方面。该研究证明了胡椒基丁醚在降低某些杀虫剂的急性毒性方面的有效性,为识别水生环境中的有毒化合物提供了一种工具 [(Ankley 等人,1991 年)](https://consensus.app/papers/piperonyl-butoxide-tool-research-organophosphate-ankley/af4b64b5936954ebb9a204c833f72230/?utm_source=chatgpt)。
级联化学反应中的作用
Alizadeh 等人(2022 年)研究了涉及亚甲基丙二腈的哌啶催化反应,包括胡椒醛丙二腈。这项研究表明这些化合物如何参与级联反应以产生色酮二烯支架,突出了它们在复杂化学合成中的效用 (Alizadeh 等人,2022 年)。
提高杀虫剂功效
Bingham 等人(2011 年)的研究探讨了胡椒基丁醚如何增强拟除虫菊酯对拟除虫菊酯抗性埃及伊蚊的功效。研究表明,胡椒基丁醚抑制了关键的代谢酶系统,增强了杀虫剂的渗透性和有效性 (Bingham 等人,2011 年)。
属性
IUPAC Name |
2-(1,3-benzodioxol-5-ylmethylidene)propanedinitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6N2O2/c12-5-9(6-13)3-8-1-2-10-11(4-8)15-7-14-10/h1-4H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWMFEYQOEQDZKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=C(C#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50183872 | |
| Record name | Malononitrile, (piperonylidene)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50183872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Piperonylidenemalononitrile | |
CAS RN |
2972-82-9 | |
| Record name | 2-(1,3-Benzodioxol-5-ylmethylene)propanedinitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2972-82-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Piperonylidenemalononitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002972829 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2972-82-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=521577 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Piperonylidenemalononitrile | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1340 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Malononitrile, (piperonylidene)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50183872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Piperonylidenemalononitrile | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AC2BZ3JS4G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















